molecular formula C10H11NO3 B15070059 (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one

(2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B15070059
M. Wt: 193.20 g/mol
InChI Key: TXEJUOKOHQZBPA-PSASIEDQSA-N
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Description

(2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one: is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of amino, hydroxy, and methoxy functional groups, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the stereospecific transformation of sugars such as D-gulonic acid γ-lactone and D-glucono-δ-lactone. These sugars undergo a series of selective transformations, including epoxidation and chiral amino-alcohol formation, to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of flow microreactor systems, which offer greater efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid
  • (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid
  • (2R,3R)-3-Amino-2-hydroxybutanoic acid

Uniqueness: Compared to these similar compounds, (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one stands out due to its unique methoxy group, which imparts distinct chemical and biological properties. This methoxy group enhances its reactivity and potential for forming hydrogen bonds, making it a more versatile compound in various applications .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

(2R,3R)-3-amino-2-hydroxy-5-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H11NO3/c1-14-5-2-3-6-7(4-5)8(11)10(13)9(6)12/h2-4,8,10,13H,11H2,1H3/t8-,10-/m1/s1

InChI Key

TXEJUOKOHQZBPA-PSASIEDQSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)[C@@H]([C@@H]2N)O

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(C2N)O

Origin of Product

United States

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